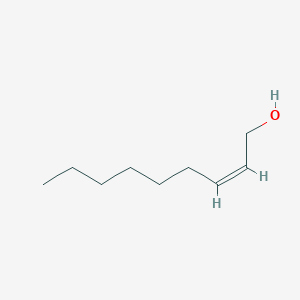

cis-2-Nonen-1-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds with specific configurations, such as cis and trans forms, has been extensively studied. For instance, the synthesis of geometric isomeric pairs and their structural characterization provides insight into methods for preparing compounds with precise spatial arrangements, crucial for understanding the synthesis pathways of cis-2-Nonen-1-ol analogs (Hernández-molina et al., 2001).

Molecular Structure Analysis

The analysis of molecular structures through methods such as X-ray crystallography reveals the spatial arrangement of atoms within a molecule, offering insights into the properties and reactivity of compounds. Studies on cis and trans compounds provide essential information on how geometric isomerism can affect the physical and chemical properties of molecules (Guilard et al., 1997).

Chemical Reactions and Properties

Research on the chemical reactivity and properties of cis-2-Nonen-1-ol analogs involves exploring how these compounds undergo transformations and interact with other chemicals. Investigations into the redox coupling and electrochemical behavior of compounds can elucidate the chemical properties relevant to cis-2-Nonen-1-ol (Kukushkin et al., 1992).

Physical Properties Analysis

The study of physical properties, such as solubility, thermal stability, and phase behavior, is crucial for understanding the practical applications and handling of chemical compounds. Research into the synthesis and properties of polymers derived from cis and trans isomers highlights the significance of molecular structure in determining the physical properties of materials (Fang et al., 2004).

Chemical Properties Analysis

Analyzing the chemical properties involves understanding the reactivity, stability, and interaction of compounds with various agents. Studies on the selective synthesis and electrochemical behavior of complexes provide insights into the chemical properties that could be analogous to those of cis-2-Nonen-1-ol (Chardon-Noblat et al., 1997).

Applications De Recherche Scientifique

DNA Interactions : Cisplatin, a compound related to cis-2-Nonen-1-ol, is known to interact with DNA, cross-linking purine residues, which is crucial in understanding the formation and repair of cross-links in chromatin (Huifang Huang et al., 1995).

Gene Expression Research : Decoy Oligodeoxynucleotides (ODN) are used as tools to examine molecular mechanisms of gene expression, which could have implications for disease treatment and prevention (N. Tomita et al., 2003).

Wine Aroma : A geometric isomer of a related compound, 2-methyl-4-propyl-1,3-oxathiane, found in wines, could have implications for understanding the fate of important wine aroma compounds (Liang Chen et al., 2018).

Heterogeneous Catalysis : Ultrasound can create catalyst sites that enhance the cis-to-trans ratio of 2-buten-1-ol, showing a significant enhancement in isomerization relative to hydrogenation (R. Disselkamp et al., 2004).

Odor Generation : Trans-2-Nonenal, a compound related to cis-2-Nonen-1-ol, is produced during the peroxidation of polyunsaturated fatty acids and contributes to unpleasant body odor (Kousuke Ishino et al., 2010).

Charge-Transfer Sensitizers : Certain complexes act as efficient charge-transfer sensitizers for nanocrystalline titanium dioxide films, which is significant for converting light to electricity (M. Nazeeruddin et al., 1993).

Biosynthesis Pathways : The biosynthetic pathways of related compounds like cucumber alcohol and trans-2-nonenol via cis-3-unsaturated aldehydes from linolenic and linoleic acid have been studied (A. Hatanaka et al., 1975).

Safety and Hazards

Mécanisme D'action

Target of Action

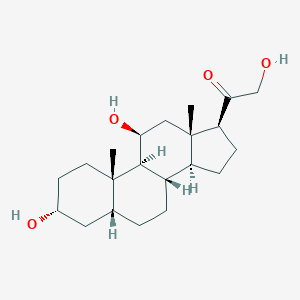

cis-2-Nonen-1-ol, also known as (Z)-Non-2-en-1-ol, is primarily used in the flavor and fragrance industry . It is known for its green type odor and fatty type flavor . .

Action Environment

The action of cis-2-Nonen-1-ol can be influenced by various environmental factors. For example, the presence of other odors can impact the perception of its smell. Additionally, its volatility and stability can be affected by temperature and pH. It is also worth noting that cis-2-Nonen-1-ol should be stored under inert gas and away from light and air to prevent degradation .

Propriétés

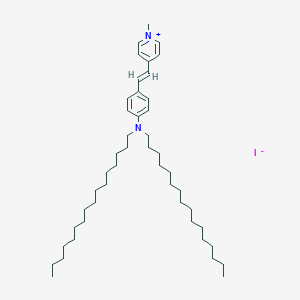

IUPAC Name |

(Z)-non-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h7-8,10H,2-6,9H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSALFVIQPAIQK-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885836 | |

| Record name | 2-Nonen-1-ol, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Melon aroma | |

| Record name | cis-2-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1368/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

96.00 °C. @ 10.00 mm Hg | |

| Record name | (Z)-2-Nonen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041499 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils and common organic solvents; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | cis-2-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1368/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.841-0.847 | |

| Record name | cis-2-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1368/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

cis-2-Nonen-1-ol | |

CAS RN |

41453-56-9 | |

| Record name | cis-2-Nonen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41453-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonen-1-ol, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041453569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nonen-1-ol, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nonen-1-ol, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-non-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NONEN-1-OL, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLW774VC2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-2-Nonen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041499 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was (Z)-non-2-en-1-ol chosen as a starting material for the synthesis of fluorodanicalipin A?

A: The researchers aimed to introduce two fluorine atoms at the C15 and C16 positions of the fluorodanicalipin A molecule. (Z)-Non-2-en-1-ol provided a suitable scaffold for this purpose. Its terminal alkene could be strategically transformed into a vicinal difluoride moiety through a series of reactions, including epoxidation, fluorine installation, and a challenging difluorination step. []

Q2: What were the key challenges in utilizing (Z)-non-2-en-1-ol for this synthesis, and how did the researchers overcome them?

A: One significant challenge involved the stereoselective introduction of the two fluorine atoms. The researchers achieved this by first converting the terminal alkene of (Z)-non-2-en-1-ol to a specific stereoisomer of an epoxide (threo-epoxy-alcohol) using m-chloroperbenzoic acid. [] This epoxide then underwent regioselective ring-opening with a fluoride source to install the first fluorine. Introducing the second fluorine at C15 proved more challenging, requiring optimization of reagents and reaction conditions. Ultimately, a combination of nonafluorobutanesulfonyl fluoride, triethylamine trihydrofluoride, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in THF successfully yielded the desired difluorinated compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide](/img/structure/B45644.png)

![Diethyl 2-[[3-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioate](/img/structure/B45650.png)